(5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule It belongs to the class of thiazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with a thiazolidinone derivative. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The intermediate product is then reacted with 4-methylpiperazine and an appropriate acylating agent to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, inhibiting their activity by forming a stable complex. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Benzothiazole derivatives: Compounds with a similar thiazolidinone core, used in various chemical and biological applications.
Uniqueness
The uniqueness of (5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of a fluorophenyl group, a piperazine moiety, and a thiazolidinone core
Properties
Molecular Formula |
C17H18FN3O2S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H18FN3O2S2/c1-19-6-8-20(9-7-19)15(22)11-21-16(23)14(25-17(21)24)10-12-4-2-3-5-13(12)18/h2-5,10H,6-9,11H2,1H3/b14-10- |
InChI Key |
GYXJROJKYOULKZ-UVTDQMKNSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Origin of Product |
United States |
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